Penfluridol
Overview
Description
Penfluridol is a highly potent, first-generation diphenylbutylpiperidine antipsychotic. It was discovered at Janssen Pharmaceutica in 1968 . This compound is primarily used for the treatment of chronic schizophrenia and similar psychotic disorders. It is known for its extremely long elimination half-life, allowing it to be administered once a week .
Scientific Research Applications
Penfluridol has been extensively studied for its antipsychotic properties. Recently, it has gained attention for its potential anticancer effects. Studies have shown that this compound can induce apoptosis and reduce the survival of various cancer cell lines, including breast, pancreatic, glioblastoma, and lung cancer cells . It has also been shown to inhibit integrin signaling, which is crucial for cancer cell survival and metastasis . Additionally, this compound has been investigated for its potential to treat acute myeloid leukemia by inducing cytoprotective autophagy and apoptosis .
Mechanism of Action
Target of Action
Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, primarily targets dopamine receptors . It binds to the dopamine receptor (D1, D2, D3, and D4) and exerts its antipsychotic activity by blocking the dopamine projections in the limbic system and in the mesocortical area . It also targets DRD2, a dopamine receptor, which has been associated with its anticancer effects .
Mode of Action
This compound works by blocking the postsynaptic dopamine receptor in the mesolimbic dopaminergic system and inhibiting the release of hypothalamic and hypophyseal hormones . This interaction with its targets leads to changes in the neurotransmitter levels in the brain, which can help manage symptoms of psychotic disorders .
Biochemical Pathways
It has been found that this compound can suppress cell proliferation, which plays a pivotal role in tumorigenesis . In addition, this compound has been shown to induce bacterial membrane permeability and ATP release, leading to membrane disruption .
Pharmacokinetics
This compound is known for its extremely long-lasting effects. It has an extended elimination half-life (approximately 66 hours), and the effect of a single dose can last for several days . This long-lasting effect allows this compound to be administered orally as tablets only once a week .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the context of its antipsychotic use, it alters the neurotransmitter levels in the brain, helping to manage symptoms of psychotic disorders . In terms of its potential anticancer effects, this compound has been found to suppress cell proliferation in various cancer cell lines . It also disrupts bacterial cell membranes, leading to cell death .
Safety and Hazards
Future Directions
Penfluridol has drawn much attention as a potentially novel anti-tumor agent . It has been found to effectively reduce the growth of primary TNBC tumors and especially metastatic growth in the brain by inhibiting integrin signaling . Therefore, it prompts further preclinical investigation into repurposing this compound for the treatment of metastatic TNBC . Another study found that this compound can significantly inhibit esophageal cancer growth, suggesting it may have broad anti-tumor effects .
Biochemical Analysis
Biochemical Properties
Penfluridol interacts with several enzymes and proteins. It significantly reduces the expression of integrin α6, integrin β4, Fak, paxillin, Rac1/2/3, and ROCK1 in vitro . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It induces apoptosis and reduces the survival of several metastatic triple-negative breast cancer (TNBC) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates protein phosphatase 2A (PP2A) to suppress Akt and mitogen-activated protein kinase (MAPK) activities . It also augments intracellular ROS levels, which is critical for the this compound-induced autophagic response .
Preparation Methods
The preparation of penfluridol involves several steps:
- This intermediate is reduced using a reducing agent.
- The resulting compound undergoes a Friedel-Crafts reaction with fluorobenzene.
- The product is then reacted with ethyl chloroformate.
- The resulting compound is hydrolyzed and reduced again to yield this compound .
Succinic anhydride and fluorobenzene: are reacted through infrared spectra, followed by decomposition with acid to form an intermediate compound.
This method is suitable for commercial production due to its high yield, low cost, and gentle reaction conditions .
Chemical Reactions Analysis
Penfluridol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents, resulting in different reduced forms.
Substitution: This compound can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Penfluridol is related to other diphenylbutylpiperidine antipsychotics, such as pimozide and fluspirilene. Compared to these compounds, this compound has an extremely long elimination half-life, allowing for once-weekly dosing . Its antipsychotic potency is similar to both haloperidol and pimozide . this compound is only slightly sedative but often causes extrapyramidal side effects, such as akathisia, dyskinesia, and pseudo-Parkinsonism .
Similar Compounds
This compound’s unique long-lasting effects and its potential anticancer properties make it a compound of significant interest in both psychiatric and oncological research.
Properties
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAAYDRRZXJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049021 | |
Record name | Penfluridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26864-56-2 | |
Record name | Penfluridol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penfluridol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penfluridol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENFLURIDOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Penfluridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penfluridol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENFLURIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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